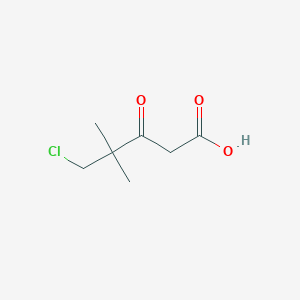
5-Chloro-4,4-dimethyl-3-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of pentanoic acid, featuring a chlorine atom at the 5th position and two methyl groups at the 4th position, along with a ketone group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where 4,4-dimethyl-3-oxopentanoic acid is reacted with a suitable organomagnesium halide, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4,4-dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-4,4-dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its effects on biological systems are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-oxopentanoic acid: Lacks the methyl groups, affecting its steric properties and reactivity.
5-Chloro-4,4-dimethylpentanoic acid:
Uniqueness
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
824424-66-0 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
5-chloro-4,4-dimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,4-8)5(9)3-6(10)11/h3-4H2,1-2H3,(H,10,11) |
Clave InChI |
GXDZGSGPVJADFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


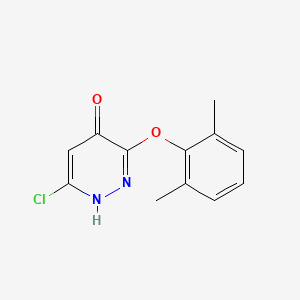
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
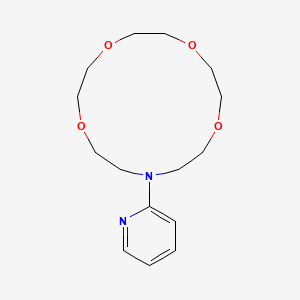
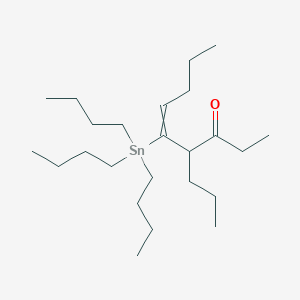
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
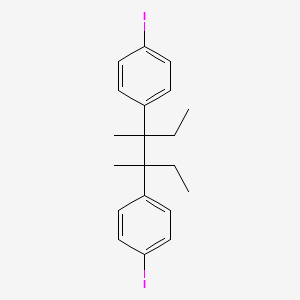
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
